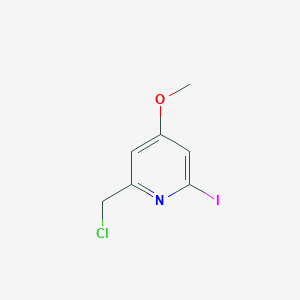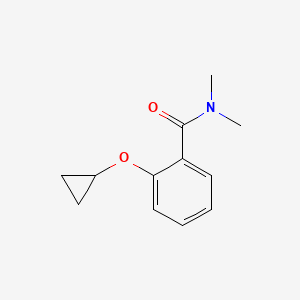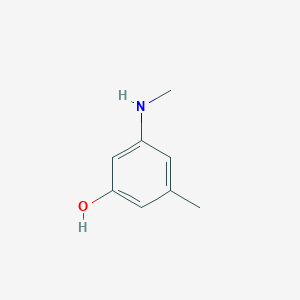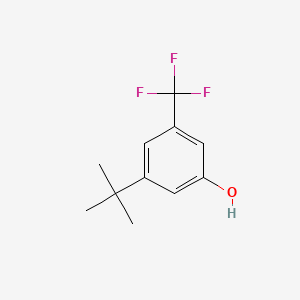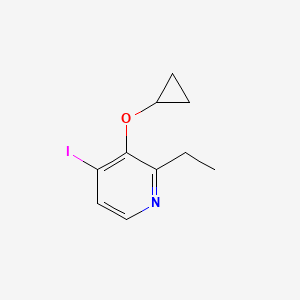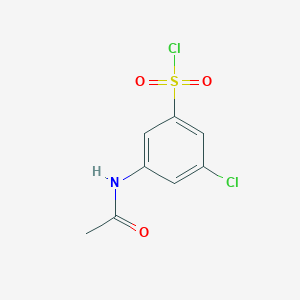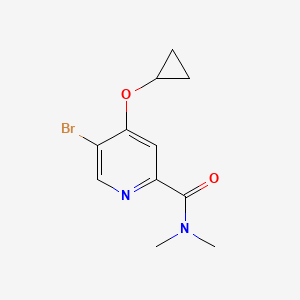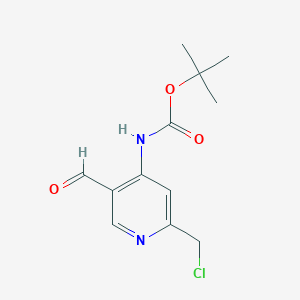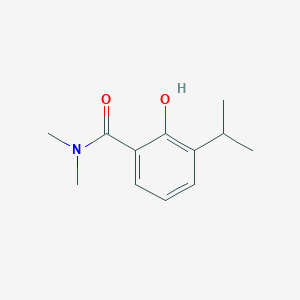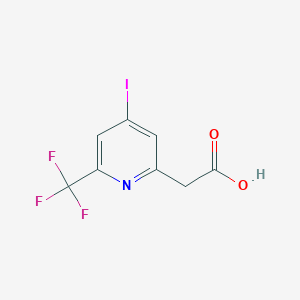
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of pyridine, characterized by the presence of iodine, trifluoromethyl, and acetic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield 4-Iodo-2-(trifluoromethyl)pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or other nucleophiles under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.
Industry: Used in the synthesis of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the acetic acid group but shares the iodine and trifluoromethyl substituents.
2-(Trifluoromethyl)pyridine-6-acetic acid: Similar structure but without the iodine atom.
4-Bromo-2-(trifluoromethyl)pyridine: Bromine instead of iodine, affecting reactivity and properties.
Uniqueness
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the combination of iodine, trifluoromethyl, and acetic acid groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Propiedades
Fórmula molecular |
C8H5F3INO2 |
|---|---|
Peso molecular |
331.03 g/mol |
Nombre IUPAC |
2-[4-iodo-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)6-2-4(12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15) |
Clave InChI |
CDJBQEDNDVLJGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


